Allantoin

Übersicht

Beschreibung

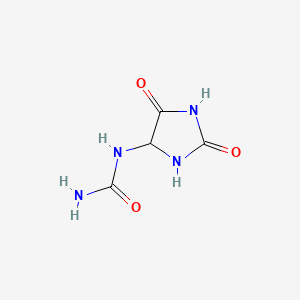

Allantoin is a chemical compound with the formula C₄H₆N₄O₃. It is also known as 5-ureidohydantoin or glyoxyldiureide. This compound is a diureide of glyoxylic acid and is a major metabolic intermediate in most organisms, including animals, plants, and bacteria. It is produced from uric acid, which is a degradation product of nucleic acids, by the action of urate oxidase (uricase) . This compound is renowned for its calming, hydrating, and skin-enhancing attributes, making it a popular ingredient in skincare and cosmetic products .

Wissenschaftliche Forschungsanwendungen

Allantoin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht wurde seine Rolle im Purin-Katabolismus und Stickstoff-Stoffwechsel in Pflanzen.

Medizin: Verwendet in der Wundheilung, dem Hautschutz und als Anti-Irritans in topischen Formulierungen.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:

Keratolytische Wirkung: Es fördert das Abtragen abgestorbener Hautzellen, wodurch die Haut glatter und ebenmäßiger wird.

Feuchtigkeitsspendende Wirkung: this compound wirkt als Feuchthaltemittel, zieht Wasser aus den tieferen Hautschichten an die Oberfläche und nimmt Feuchtigkeit aus der Luft auf.

Anti-Irritans-Wirkung: Es beruhigt und schützt die Haut vor Irritationen und kleineren Verletzungen.

Zellproliferation: this compound stimuliert die Zellproliferation und Wundheilung, indem es das Wachstum neuen Gewebes fördert.

Wirkmechanismus

Target of Action

Allantoin primarily targets skin cells and tissues . It is known for its calming, hydrating, and skin-enhancing attributes . It is frequently integrated into skincare and cosmetic items .

Mode of Action

This compound operates by influencing skin cells and tissues, delivering advantages such as stimulating skin cell growth and rejuvenation . This is valuable for aiding wound healing and tissue repair . It is also a calming ingredient helping to soothe and protect the skin . Its proposed mechanism of action is that it binds to and forms complexes with irritants . This prevents them from having the opportunity to cause sensitization or irritation .

Biochemical Pathways

This compound is an intermediate product of the purine catabolic pathway . It is produced from uric acid, which itself is a degradation product of nucleic acids, by the action of urate oxidase (uricase) .

Pharmacokinetics

This compound is an endogenous substance in the human body and is also found as a normal component of human diets . In healthy human volunteers, the mean plasma concentration of this compound is about 2-3 mg/l . During exercise, the plasma this compound concentration rapidly increases about two-fold and remains elevated . In human muscle, urate is oxidized to this compound during such exercise . The concentration of this compound in muscles increases from a resting value of about 5000 ug/kg to about 16000 ug/kg immediately after short-term exhaustive cycling exercise . The pharmacokinetic parameters of this compound in the Chinese population were found to be dose-proportional and predictable over a range of 200-600 mg this compound oral doses . Moreover, food can increase the bioavailability of this compound .

Result of Action

This compound boosts damaged epithelium’s regeneration, speeds up wound healing, and increases epidermal cell proliferation . It also promotes cell proliferation and swift epithelization in skin areas which are superficially injured, heavily stressed, and exposed to harsh weather .

Action Environment

Environmental factors such as abiotic stresses can influence the action of this compound . Higher this compound biosynthesis and accumulation in plants is correlated with an increase in different abiotic stress tolerance such as drought, salt, cold, heavy metals, and irradiance . Increased this compound accumulation subsequently activates ABA (abscisic acid) biosynthetic genes which in turn activate its hallmark downstream stress-related genes . External application of this compound on plants acts as a signaling molecule that induces a complex crosstalk between ABA and JA (Jasmonic acid) pathway resulting in increased stress tolerance in plants .

Biochemische Analyse

Biochemical Properties

Allantoin plays a significant role in biochemical reactions, particularly in the context of its anti-inflammatory and cellular activator actions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to promote epidermal cell renewal and hasten the healing of wounds. It has keratolytic, moisturizing, calming, and anti-irritant qualities. This compound’s interaction with skin cells and tissues facilitates the diffusion of oxygen, thereby expediting the healing process .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by promoting epidermal cell renewal and hastening the healing of wounds. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant. It has been observed that this compound increases the concentration of urate in muscles during exercise, which is then oxidized to this compound. This process results in an increase in the concentration of this compound in muscles from a resting value of about 5000 micrograms per kilogram to about 16000 micrograms per kilogram immediately after short-term exhaustive cycling exercise .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound’s anti-inflammatory effect and cellular activator action are attributed to its ability to interact with skin cells and tissues. It promotes the diffusion of oxygen, which is essential for the healing process. This compound’s keratolytic, moisturizing, calming, and anti-irritant qualities are also a result of its interactions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is a highly hydrophilic substance, and its stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. This compound’s stability and degradation are crucial for its effectiveness in promoting wound healing and other cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in studies, with higher doses resulting in toxic or adverse effects. It is important to determine the optimal dosage of this compound to maximize its beneficial effects while minimizing any potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the oxidation of urate to this compound during exercise. This process increases the concentration of this compound in muscles, which is essential for its role in promoting wound healing and other cellular functions. Enzymes and cofactors involved in these metabolic pathways are crucial for the effectiveness of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. Its localization and accumulation are important factors for its effectiveness in promoting wound healing and other cellular functions. This compound’s hydrophilic nature facilitates its transport and distribution within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in promoting wound healing and other cellular functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Allantoin can be synthesized through several methods:

Oxidation of Uric Acid: Uric acid is oxidized using potassium permanganate in an alkaline medium, followed by decarboxylation with acetic acid.

Electrolytic Oxidation: Lithium urate or oxalic acid can be oxidized electrolytically to produce this compound.

Reaction of Urea with Dichloroacetic Acid: Urea reacts with dichloroacetic acid to form this compound.

Industrial Production Methods: In industrial settings, this compound is often produced by heating uric acid with potassium permanganate in an alkaline medium. The reaction mixture is then acidified to precipitate this compound, which is subsequently purified .

Analyse Chemischer Reaktionen

Allantoin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Allantoinsäure zu erzeugen.

Reduktion: Es kann reduziert werden, um Dihydrothis compound zu bilden.

Substitution: this compound kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Säuren und Basen.

Hauptprodukte:

Allantoinsäure: Durch Oxidation gebildet.

Dihydrothis compound: Durch Reduktion gebildet.

Verschiedene Derivate: Durch Substitutionsreaktionen gebildet

Vergleich Mit ähnlichen Verbindungen

Allantoin wird oft mit anderen Verbindungen verglichen, die ähnliche Eigenschaften aufweisen:

Harnstoff: Sowohl this compound als auch Harnstoff werden in der Hautpflege wegen ihrer feuchtigkeitsspendenden Eigenschaften eingesetzt. This compound hat jedoch zusätzliche beruhigende und anti-irritative Wirkungen.

Glycerin: Wie this compound ist Glycerin ein Feuchthaltemittel, das Feuchtigkeit in die Haut zieht. This compound fördert jedoch auch die Zellproliferation und Wundheilung.

Ähnliche Verbindungen:

- Harnstoff

- Glycerin

- Vitamin E

- Panthenol

This compound zeichnet sich durch seine einzigartige Kombination aus feuchtigkeitsspendenden, beruhigenden und heilenden Eigenschaften aus, was es zu einer vielseitigen und wertvollen Verbindung in verschiedenen Anwendungen macht.

Eigenschaften

IUPAC Name |

(2,5-dioxoimidazolidin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJWUDADGALRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020043 | |

| Record name | Allantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white odorless solid; [Hawley] White powder; [MSDSonline], Solid | |

| Record name | Allantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in alcohol, methanol, pyridine, Soluble in ethanol, sodium hydroxide; insoluble in ethyl ether, methanol, Water: 0.57% (25 °C); ethanol (96%): 0.04% (25 °C); eth/water (1/1): 0.35% (25 °C); propylene glycol/water (1/1): 0.40% (25 °C); glycerol/water (1/1): 0.60% (25 °C), In water, 5.26X10+3 mg/L at 25 °C, 5.26 mg/mL | |

| Record name | ALLANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

There is no well controlled data that can formally substantiate the method of action. However, ongoing studies suggest that there may exist a histological wound healing profile induced by allantoin in rats that leads to the amelioration and fastening of the reestablishment of normal skin. This facilitation of wound healing is supported by observations that wounds inflicted to rat subjects to which topical allantoin preparations were applied histologically demonstrated increased vasodilation, presence of inflammatory exudates, number of inflammatory cells, angiogenesis, fibroblast proliferation, and increased collagen deposition when compared to rat subjects with wounds that did not receive any allantoin administration. | |

| Record name | Allantoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from aqueous methanol, White to colorless powder or crystals, Monoclinic plates | |

CAS No. |

97-59-6 | |

| Record name | Allantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allantoin [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allantoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(2,5-dioxo-4-imidazolidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allantoin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/344S277G0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 °C /Racemic form/, MP: 230 °C (decomposes), 239 °C | |

| Record name | ALLANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.